molecular formula C11H10N2O2S B1367358 Methyl 4-amino-3-phenylisothiazole-5-carboxylate CAS No. 82424-58-6

Methyl 4-amino-3-phenylisothiazole-5-carboxylate

Cat. No. B1367358
Key on ui cas rn: 82424-58-6
M. Wt: 234.28 g/mol
InChI Key: BCLABDHRUQOVHX-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

Triethylamine (5.39 g, 53.3 mmol) was added dropwise to a stirred solution of (Z)—N-(tosyloxy)benzimidoyl cyanide (Preparation 103B, 8 g, 26.6 mmol) and methyl 2-mercaptoacetate (2.86 mL, 32.0 mmol) in MeOH (70 mL) at room temperature. After stirring at room temperature for 3 h, the reaction was cooled and treated with 100 mL ice/water. The resultant solid was filtered and washed with water. The solid was vacuum dried to yield 6 g brown colored solid. Recrystallization from hexane/ethyl acetate yielded the titled compound (3 g) as a beige colored needles. The compound had an LC/MS M+1=235.2.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.S(O/[N:19]=[C:20](\[C:27]#[N:28])/[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)(C1C=CC(C)=CC=1)(=O)=O.[SH:29][CH2:30][C:31]([O:33][CH3:34])=[O:32]>CO>[NH2:28][C:27]1[C:20]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)=[N:19][S:29][C:30]=1[C:31]([O:33][CH3:34])=[O:32]

Inputs

Step One
Name
Quantity
5.39 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)O\N=C(\C1=CC=CC=C1)/C#N
Name
Quantity
2.86 mL
Type
reactant
Smiles
SCC(=O)OC
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=NSC1C(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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